PK14105

Übersicht

Beschreibung

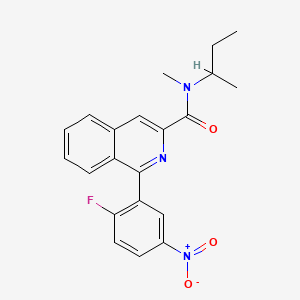

PK14105 ist eine Verbindung, die biologisch als potenzieller Radioligand für Positronen-Emissions-Tomographie (PET)-Studien zur Zielbestimmung peripherer Benzodiazepin-Bindungsstellen (PBBS)-Rezeptoren bewertet wurde . Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu durchqueren und eine signifikante Radioaktivitätsretention im geschädigten Striatum zu zeigen . Die Verbindung hat ein Molekulargewicht von 381,40 und eine Summenformel von C21H20FN3O3 .

Wissenschaftliche Forschungsanwendungen

PK14105 wurde ausgiebig auf seine potenzielle Verwendung in der PET-Bildgebung zur Zielbestimmung von PBBS-Rezeptoren untersucht . Es hat sich gezeigt, dass es vielversprechend ist, die Blut-Hirn-Schranke zu überwinden und Radioaktivität in bestimmten Hirnarealen zurückzuhalten, was es zu einem wertvollen Werkzeug für die Untersuchung neurologischer Erkrankungen macht . Darüber hinaus wurde this compound in der Rezeptorbindungs- und Photoaffinitätsmarkierungsanalyse bei verschiedenen Arten, darunter Ratten, Kaninchen, Mäuse und Menschen, eingesetzt . Seine Fähigkeit, Rezeptorliganden und Calciumkanalliganden zu hemmen, wurde ebenfalls in der wissenschaftlichen Forschung untersucht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Bindung an PBBS-Rezeptoren und die Durchquerung der Blut-Hirn-Schranke . Die Verbindung zeigt eine signifikante Radioaktivitätsretention im geschädigten Striatum, die nicht im unversehrten Striatum oder im Kleinhirnvermis beobachtet wird . Diese selektive Retention macht this compound zu einem wertvollen Werkzeug für die Untersuchung neurologischer Erkrankungen und die Rezeptorbindung im Gehirn .

Wirkmechanismus

Target of Action

PK14105, also known as TOL0WGC9VU, PK 14105, 1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, or PK-14105, is primarily targeted towards the Mitochondrial Benzodiazepine Receptors (MBRs) . These receptors, also known as Peripheral Benzodiazepine Binding Sites (PBBS), play a crucial role in the regulation of cellular energy metabolism, steroidogenesis, and immune and stress responses .

Mode of Action

This compound interacts with its target, the MBRs, by binding to them with high affinity . This interaction results in changes in the receptor’s activity, which can affect various cellular processes .

Biochemical Pathways

It is known that the compound can inhibit receptor ligands, calcium channel ligands, and co-transporter in all salivary glands . This suggests that this compound may influence calcium signaling pathways and neurotransmitter transport, among others .

Pharmacokinetics

This compound has been shown to rapidly cross the blood-brain-barrier . This property is crucial for its potential use as a radioligand in Positron Emission Tomography (PET) studies of PBBS receptors . The compound’s ability to cross the blood-brain-barrier suggests that it may have good bioavailability, although further studies are needed to confirm this and to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

This indicates that the compound may have a preferential affinity for certain types of cells or tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain-barrier suggests that it may be affected by factors that influence this barrier’s permeability . Additionally, the compound’s interaction with MBRs could potentially be influenced by changes in the cellular environment, such as alterations in cellular energy levels or stress responses .

Biochemische Analyse

Biochemical Properties

PK14105 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to inhibit receptor ligands, calcium channel ligands, and co-transporters in all salivary glands

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . It rapidly crosses the blood-brain-barrier and there is a marked retention of radioactivity in the lesioned striatum not seen in the unlesioned striatum or cerebellar vermis . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound has been found to bind specifically and irreversibly to striatal dopamine transporters upon exposure to X-ray .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This compound was injected into rats with unilaterally lesioned striata, demonstrating that it rapidly crosses the blood-brain-barrier

Transport and Distribution

This compound is transported and distributed within cells and tissues . It rapidly crosses the blood-brain-barrier and there is a marked retention of radioactivity in the lesioned striatum

Analyse Chemischer Reaktionen

PK14105 durchläuft verschiedene chemische Reaktionen, darunter die Bindung an periphere Benzodiazepin-Bindungsstellen und die Hemmung von Rezeptorliganden, Calciumkanalliganden und Co-Transportern in Speicheldrüsen . Die Verbindung ist in DMSO in Konzentrationen von bis zu 30 mg/mL löslich . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden in der verfügbaren Literatur nicht explizit beschrieben.

Vergleich Mit ähnlichen Verbindungen

PK14105 ähnelt anderen Verbindungen, die auf PBBS-Rezeptoren abzielen, wie Ro5-4864 und PK11195 . Diese Verbindungen binden auch an mitochondriale Benzodiazepinrezeptoren und wurden in verschiedenen Studien verwendet, um ihre Bindungsaffinität und Spezifität zu bewerten . this compound ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und Radioaktivität in bestimmten Hirnarealen zurückzuhalten, was es zu einem wertvollen Werkzeug für PET-Bildgebungsstudien macht .

Referenzen

Vorbereitungsmethoden

Die Synthese von PK14105 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar. Es ist bekannt, dass die Verbindung in verschiedenen Formen, einschließlich fest und Lösung, erhältlich ist und in verschiedenen Konzentrationen für Forschungszwecke hergestellt werden kann .

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXKDYZSBGOJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910274 | |

| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107257-28-3 | |

| Record name | PK 14105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-14105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.